molecular formula C13H17NO2 B14234411 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- CAS No. 282535-38-0

2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-

Cat. No.: B14234411
CAS No.: 282535-38-0
M. Wt: 219.28 g/mol
InChI Key: FRGQEAKCGQQZJB-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-methoxyphenylmethyl group and a methyl group. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- typically involves multi-step reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often involve the use of solvents like 1-Methyl-2-pyrrolidinone, which is known for its ability to dissolve a wide range of chemicals .

Industrial Production Methods

Industrial production of pyrrolidinone derivatives often involves large-scale synthesis using similar multi-step reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Solvents like 1-Methyl-2-pyrrolidinone are commonly employed in these processes due to their excellent solvency properties .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives such as:

Uniqueness

2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the 4-methoxyphenylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .

Properties

CAS No.

282535-38-0

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-methylpyrrolidin-2-one

InChI

InChI=1S/C13H17NO2/c1-10-7-13(15)14(8-10)9-11-3-5-12(16-2)6-4-11/h3-6,10H,7-9H2,1-2H3

InChI Key

FRGQEAKCGQQZJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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